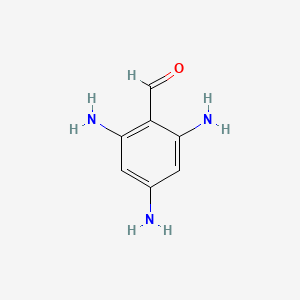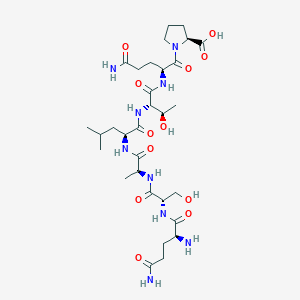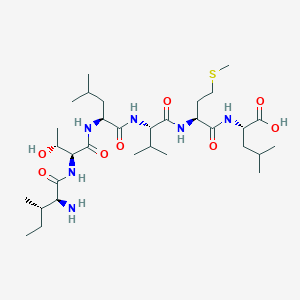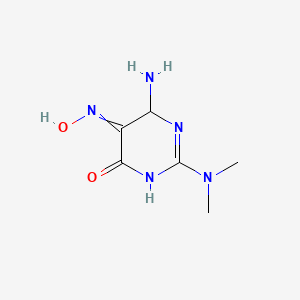
2,4,6-Triaminobenzoyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triaminobenzoyl is an organic compound characterized by the presence of three amino groups attached to a benzoyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triaminobenzoyl typically involves the nitration of benzoyl compounds followed by reduction. One common method includes the nitration of benzoyl chloride to form 2,4,6-trinitrobenzoyl chloride, which is then reduced using hydrogenation or chemical reducing agents such as tin(II) chloride in hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the exothermic nature of nitration reactions and the handling of reducing agents.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Triaminobenzoyl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups on the benzoyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzoyl compounds.
Aplicaciones Científicas De Investigación
2,4,6-Triaminobenzoyl has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Triaminobenzoyl involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparación Con Compuestos Similares
2,4,6-Triaminopyrimidine: Shares similar amino group positioning but differs in the ring structure.
2,4,6-Tribromophenol: Contains bromine atoms instead of amino groups, leading to different chemical properties.
2,4,6-Triaminotoluene: Similar structure but with a methyl group attached to the benzoyl ring.
Uniqueness: 2,4,6-Triaminobenzoyl is unique due to its specific arrangement of amino groups, which imparts distinct reactivity and interaction capabilities. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Propiedades
Número CAS |
477535-26-5 |
|---|---|
Fórmula molecular |
C7H9N3O |
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
2,4,6-triaminobenzaldehyde |
InChI |
InChI=1S/C7H9N3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,8-10H2 |
Clave InChI |
LMULYWVYCTZZIH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)C=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-[1,1'-Bi(cyclopentane)]-3-one](/img/structure/B14250043.png)
![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)


![7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14250064.png)
![1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene](/img/structure/B14250072.png)

![4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B14250082.png)
![[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B14250099.png)
![Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate](/img/structure/B14250114.png)

![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)

